2-Chloro-4-(4-fluorophenyl)-1-butene
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Description
2-Chloro-4-(4-fluorophenyl)-1-butene, also known as CF3, is a chemical compound that belongs to the family of butenes. It is widely used in scientific research, particularly in the field of medicinal chemistry, due to its unique properties and potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound 2-Chloro-4-(4-fluorophenyl)-1-butene is a precursor in the synthesis of more complex molecules. For instance, 7-Chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one was synthesized using a similar compound, showcasing the role of such chemicals in synthetic chemistry (Satheeshkumar et al., 2017).
Electrochemical Applications
- Electrooxidative processes involving similar compounds demonstrate the potential for the use of 2-Chloro-4-(4-fluorophenyl)-1-butene in electrochemistry. For example, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared via electrooxidation, indicating a method of utilizing similar compounds in electrochemical synthesis (Uneyama et al., 1983).
Polymer Chemistry
- Compounds with similar structures have been used in polymer chemistry. For example, 2,3-Di-(4-fluorophenyl)buta-1,3-diene was copolymerized with methyl methacrylate, indicating a potential application of 2-Chloro-4-(4-fluorophenyl)-1-butene in the synthesis of novel polymers (Dix et al., 1993).
Organic Chemistry and Catalysis
- Such compounds are useful in organic synthesis and catalysis. For instance, the Heck reaction with 3-fluoro-3-buten-2-one, a structurally related compound, demonstrates the role of these compounds in facilitating organic reactions (Patrick et al., 2008).
Material Science
- In material science, these compounds can be precursors for materials with specific properties. An example is the preparation of 2-fluoro-6-(3-methyl-2-butenyl)phenol, indicating the utility of similar compounds in synthesizing materials with unique chemical and physical properties (Hyun et al., 1988).
properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHZJYBTGUPQIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641174 |
Source
|
Record name | 1-(3-Chlorobut-3-en-1-yl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-fluorophenyl)-1-butene | |
CAS RN |
731773-09-4 |
Source
|
Record name | 1-(3-Chloro-3-buten-1-yl)-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731773-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorobut-3-en-1-yl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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